
(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-(2-nitrophenyl)sulfanyloxane-3,4,5-triol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-(2-nitrophenyl)sulfanyloxane-3,4,5-triol, also known as PPNP, is a chemical compound that has gained significant attention in scientific research. It is a sulfhydryl-containing nitrophenyl derivative that has been shown to have potential applications in various fields, including biochemistry, pharmacology, and medicine.
Mécanisme D'action
(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-(2-nitrophenyl)sulfanyloxane-3,4,5-triol exerts its effects by reacting with sulfhydryl-containing compounds, such as cysteine residues in proteins. This reaction can lead to the formation of disulfide bonds, which can alter the structure and activity of proteins. (2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-(2-nitrophenyl)sulfanyloxane-3,4,5-triol has been shown to inhibit the activity of sulfhydryl-containing enzymes, such as protein tyrosine phosphatases, which play a critical role in various signaling pathways.
Biochemical and Physiological Effects:
(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-(2-nitrophenyl)sulfanyloxane-3,4,5-triol has been shown to have various biochemical and physiological effects, depending on the target protein and the site of modification. Inhibition of protein tyrosine phosphatases by (2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-(2-nitrophenyl)sulfanyloxane-3,4,5-triol can lead to the activation of various signaling pathways, such as the MAPK/ERK pathway, which can promote cell proliferation and survival. (2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-(2-nitrophenyl)sulfanyloxane-3,4,5-triol has also been shown to induce apoptosis in cancer cells by modifying the activity of various proteins involved in cell death pathways.
Avantages Et Limitations Des Expériences En Laboratoire
(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-(2-nitrophenyl)sulfanyloxane-3,4,5-triol has several advantages as a research tool, including its high specificity for sulfhydryl-containing compounds, its ability to modify proteins in a reversible manner, and its ease of use in various experimental systems. However, (2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-(2-nitrophenyl)sulfanyloxane-3,4,5-triol also has some limitations, such as its potential toxicity and the need for careful optimization of experimental conditions to ensure specific and reproducible results.
Orientations Futures
There are several potential future directions for research on (2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-(2-nitrophenyl)sulfanyloxane-3,4,5-triol. One area of interest is the development of more specific and potent (2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-(2-nitrophenyl)sulfanyloxane-3,4,5-triol derivatives that can selectively target specific sulfhydryl-containing proteins. Another area of interest is the application of (2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-(2-nitrophenyl)sulfanyloxane-3,4,5-triol in the study of redox signaling and oxidative stress, which play critical roles in various physiological and pathological processes. Additionally, (2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-(2-nitrophenyl)sulfanyloxane-3,4,5-triol may have potential applications in the development of novel therapeutics for the treatment of various diseases.
Méthodes De Synthèse
(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-(2-nitrophenyl)sulfanyloxane-3,4,5-triol can be synthesized through a multi-step process that involves the reaction of 2-nitrobenzyl alcohol with 2,3,4,5,6-pentaacetyl-D-glucose, followed by the reduction of the resulting compound with sodium borohydride. The final step involves the reaction of the resulting compound with thiol-containing compounds, such as thioglycerol, to produce (2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-(2-nitrophenyl)sulfanyloxane-3,4,5-triol.
Applications De Recherche Scientifique
(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-(2-nitrophenyl)sulfanyloxane-3,4,5-triol has been extensively studied for its potential applications in various fields of science. In biochemistry, (2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-(2-nitrophenyl)sulfanyloxane-3,4,5-triol has been used as a probe to study the activity of sulfhydryl-containing enzymes, such as protein tyrosine phosphatases. In pharmacology, (2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-(2-nitrophenyl)sulfanyloxane-3,4,5-triol has been shown to have potential as a drug candidate for the treatment of various diseases, including cancer, diabetes, and inflammation. In medicine, (2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-(2-nitrophenyl)sulfanyloxane-3,4,5-triol has been used in diagnostic tests to detect the presence of sulfhydryl-containing compounds in biological samples.
Propriétés
Formule moléculaire |
C12H15NO7S |
|---|---|
Poids moléculaire |
317.32 g/mol |
Nom IUPAC |
(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-(2-nitrophenyl)sulfanyloxane-3,4,5-triol |
InChI |
InChI=1S/C12H15NO7S/c14-5-7-9(15)10(16)11(17)12(20-7)21-8-4-2-1-3-6(8)13(18)19/h1-4,7,9-12,14-17H,5H2/t7-,9-,10+,11-,12-/m1/s1 |
Clé InChI |
SZAOZNVCHHBUDZ-DVYMNCLGSA-N |
SMILES isomérique |
C1=CC=C(C(=C1)[N+](=O)[O-])S[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |
SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])SC2C(C(C(C(O2)CO)O)O)O |
SMILES canonique |
C1=CC=C(C(=C1)[N+](=O)[O-])SC2C(C(C(C(O2)CO)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



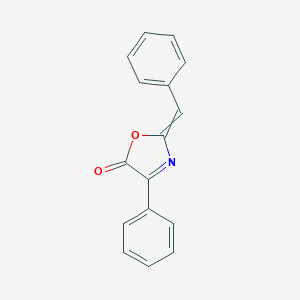
![7,10-Dichloro-4,5-dihydroindeno[1,7-bc]acridine](/img/structure/B282090.png)

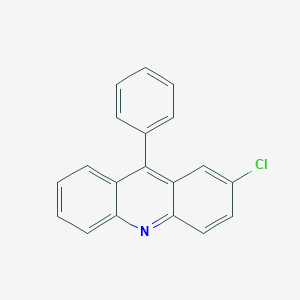
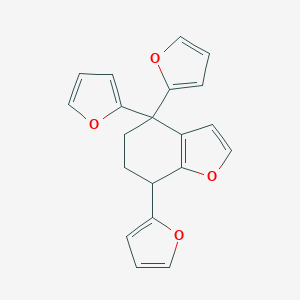
![Methyl 15-phenyl-10,16-dioxa-15-azapentacyclo[10.3.1.01,14.03,12.04,9]hexadeca-4,6,8-triene-2-carboxylate](/img/structure/B282095.png)
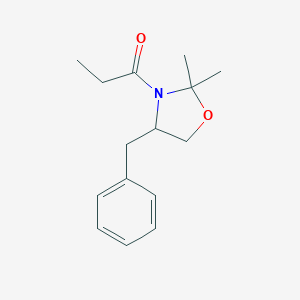
![1,4-Diphenyl-2-(2-phenylpyrrolo[2,1-b][1,3]benzothiazol-3-yl)-1,4-butanedione](/img/structure/B282100.png)
methanone](/img/structure/B282101.png)
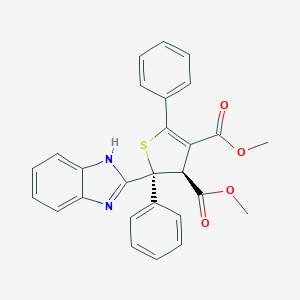
![14-Phenyl-8-oxa-15-azatetracyclo[7.6.1.02,7.013,16]hexadeca-2,4,6-triene-14-carbonitrile](/img/structure/B282104.png)
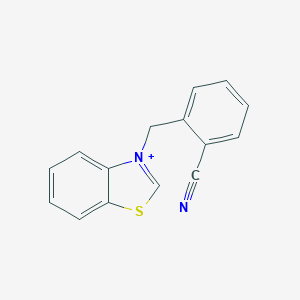
![1-Benzoyl-1,2,3,3a-tetrahydropyrrolo[2,1-b][1,3]benzothiazole-2,3-dicarbonitrile](/img/structure/B282106.png)
![7-Ethyl-4,5-dihydroindeno[1,7-bc]acridine](/img/structure/B282108.png)